![molecular formula C15H16N2O3 B2946702 N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 331863-15-1](/img/structure/B2946702.png)
N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is an organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acylating agent.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the ethanediamide backbone.
Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or as a component in polymer synthesis.
Biology: As a probe for studying biochemical pathways involving aromatic and heterocyclic compounds.
Industry: In the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action for N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and substituted phenyl group could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]ethanediamide: Contains a pyridine ring, which may alter its chemical properties and applications.
N’-(3,4-dimethylphenyl)-N-[(benzyl)methyl]ethanediamide: Features a benzyl group, potentially affecting its reactivity and biological activity.
Uniqueness
The presence of both a furan ring and a substituted phenyl group in N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide makes it unique, potentially offering distinct reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-12(8-11(10)2)17-15(19)14(18)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNPYJZSQEQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
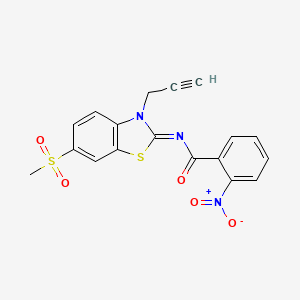
![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)
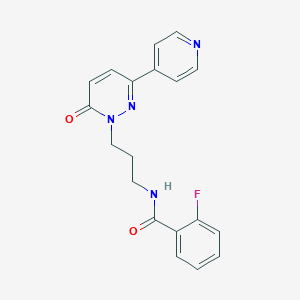
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2946630.png)
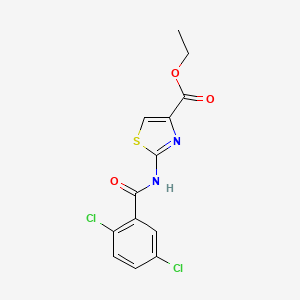
![4-(dimethylsulfamoyl)-N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2946632.png)
![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)
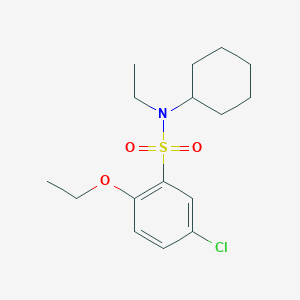
![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)
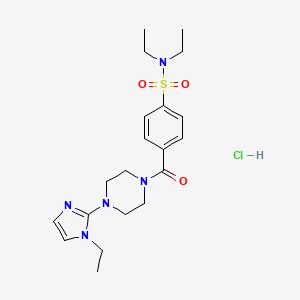
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2946641.png)
![2-chloro-5-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2946642.png)
